Acid-Resistant Thioglycosidic Bond
The thioglycosidic linkage (-S-) of the closely related N-acetyl-S-beta-D-glucopyranosyl-L-cysteine is reported to be stable to hydrolysis in acidic media, unlike O-glycosidic bonds which undergo rapid acid-catalyzed cleavage [1]. For S-beta-D-glucosyl-L-cysteine, the amide group of the N-acetyl precursor hydrolyzes in acid to yield the parent compound with its thioglycosidic bond intact, demonstrating that the free amino acid form inherits this core stability. In contrast, O-ethylthioglucoside (an O-glycoside analog) hydrolyzes very rapidly in 0.01 N hydrochloric acid at 98–100 °C, with a reported velocity constant K × 10⁵ = 6250 [2].
| Evidence Dimension | Acidic hydrolytic stability of the glycosidic bond |
|---|---|
| Target Compound Data | Thioglycosidic bond stable to hydrolysis in acidic media; no cleavage observed [1]. |
| Comparator Or Baseline | O-ethylthioglucoside (O-glycoside): K × 10⁵ = 6250 min⁻¹ in 0.01 N HCl at 98–100 °C [2]. |
| Quantified Difference | Qualitatively, the S-glycoside is acid-stable while the O-glycoside undergoes rapid first-order hydrolysis (orders of magnitude difference). |
| Conditions | Acidic aqueous media; temperature: 98–100 °C (for O-glycoside). |
Why This Matters
Acid stability ensures compound integrity during synthesis, purification, and in acidic biological compartments (e.g., lysosomes, stomach), making it suitable for applications where O-glycosidic conjugates would rapidly decompose.
- [1] The synthesis, enzymic and chemical reactivity of S-glycosyl cysteines. (Thioglycosidic stability and amide hydrolysis). Ph.D. thesis. University of London. View Source
- [2] Glycofuranosides and Thioglycofuranosides. V. Hydrolysis kinetics of O-ethylthioglucoside (ACS Publications). View Source
